1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride chemical properties
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride chemical properties
An In-Depth Technical Guide to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, outlines standard analytical characterization protocols, and discusses its applications as a versatile building block for complex pharmaceutical agents. Safety and handling protocols are also provided. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Molecular Overview
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a bicyclic piperidine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure features a piperidin-4-one core connected via a stable amide linkage to a second piperidine ring at the 4-position. The piperidine and piperidin-4-one motifs are prevalent scaffolds in a multitude of biologically active compounds, recognized for their roles in interacting with various biological targets.[1][2] The hydrochloride salt form of the title compound enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
The inherent functionality of this molecule—a ketone, a tertiary amide, and a secondary amine (as a hydrochloride salt)—offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries for drug screening. The piperidin-4-one nucleus, in particular, has been identified as a versatile pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer and anti-HIV properties.[1]
Physicochemical Properties
The key physicochemical properties of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride are summarized below. These properties are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |
| CAS Number | 1189684-40-9 | [3] |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | Calculated |
| Molecular Weight | 246.73 g/mol | Calculated |
| Appearance | Solid form, likely a white to off-white powder. | [4] |
| Solubility | The hydrochloride salt form is expected to improve aqueous solubility. | |
| Melting Point | Likely >200°C, owing to increased molecular rigidity compared to simpler analogs. | |
| SMILES String | O=C(C1CCNCC1)N2CCC(=O)CC2.Cl | Inferred from structure |
| InChI Key | Inferred from structure |
Synthesis and Reactivity
Retrosynthetic Analysis and Synthesis Strategy
The core structure of 1-(Piperidine-4-carbonyl)piperidin-4-one is an amide. Therefore, the most logical and common synthetic route involves a standard amide coupling reaction. This approach disconnects the molecule into two readily available piperidine-based starting materials: Isonipecotic acid (Piperidine-4-carboxylic acid) and Piperidin-4-one .
Causality Behind Experimental Choices:
-
Starting Materials: Isonipecotic acid is a commercially available, conformationally constrained derivative of GABA.[5] Piperidin-4-one is also a common building block, typically used as its more stable hydrochloride salt to prevent self-condensation or degradation.[6]
-
Amine Protection/Neutralization: Since piperidin-4-one hydrochloride is used, its amine must be liberated to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. Therefore, the carboxylic acid group of isonipecotic acid must be activated. This is accomplished using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
Detailed Experimental Protocol: Amide Coupling
This protocol is a representative procedure and may require optimization based on specific lab conditions and reagent purity.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Isonipecotic acid (1.0 eq) and anhydrous Dimethylformamide (DMF, ~0.1 M).
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Reagent Addition: To the stirred solution, add Piperidin-4-one hydrochloride (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The addition of the base should result in the dissolution of the hydrochloride salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Salt Formation:
-
Purify the resulting crude free base using column chromatography on silica gel.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
Collect the precipitated white solid (the hydrochloride salt) by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Chemical Reactivity
The molecule's functional groups dictate its reactivity profile:
-
Ketone Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: The piperidine nitrogen atoms can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
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Further Functionalization: The secondary amine of the isonipecotic acid-derived ring (once deprotonated from its salt form) can undergo further reactions such as alkylation or acylation, although the amide nitrogen is unreactive.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.
Expected Spectroscopic Data
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¹H NMR: The spectrum would be complex due to overlapping piperidine proton signals. Key features would include distinct signals for the protons adjacent to the carbonyl groups and nitrogen atoms.
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¹³C NMR: The spectrum should clearly show two carbonyl carbon signals at distinct chemical shifts: one for the ketone (~205-215 ppm) and one for the tertiary amide (~165-175 ppm). Multiple signals in the aliphatic region (20-60 ppm) would correspond to the piperidine ring carbons.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the hydrochloride salt (~2400-2700 cm⁻¹), the amide C=O stretch (~1630-1680 cm⁻¹), and the ketone C=O stretch (~1700-1720 cm⁻¹).
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 211.15.
Protocol: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
Applications in Research and Drug Development
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is primarily used as a chemical building block for the synthesis of more complex molecules with potential therapeutic value. The piperidine ring is a crucial heterocyclic motif found in numerous biologically active compounds.[7]
-
Scaffold for Drug Discovery: This compound provides a rigid and functionally decorated scaffold. The ketone can be used for further reactions (e.g., reductive amination) to introduce additional diversity, while the overall structure can be incorporated into larger molecules targeting a range of receptors and enzymes.
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Medicinal Chemistry Intermediate: The piperidin-4-one core is a key pharmacophore in compounds developed for various diseases.[1] Derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.[8] For example, it can serve as an intermediate for molecules that may act on protein kinases or other signaling molecules involved in cell proliferation.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment for use in fragment-based screening to identify new binding interactions with protein targets.
Safety and Handling
While specific toxicological data for this exact compound is limited, safety precautions should be based on data for structurally similar and reactive precursor chemicals like piperidin-4-one hydrochloride.[9][10][11][12]
-
Hazard Classification: Based on analogs, the compound may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[9][10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][12]
-
Handling: Avoid all personal contact, including the inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly sealed to prevent moisture absorption.
-
Spills: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a labeled container for disposal.[9]
References
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ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid. Retrieved from [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
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International Journal of Research in Pharmaceutical Sciences. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Isonipecotic acid amide. Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]/md/d2md00305a)
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